N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381148
InChI: InChI=1S/C17H20N2O3S2/c1-2-10-19-14-11-24(21,22)12-15(14)23-17(19)18-16(20)9-8-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2
SMILES:
Molecular Formula: C17H20N2O3S2
Molecular Weight: 364.5 g/mol

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

CAS No.:

Cat. No.: VC16381148

Molecular Formula: C17H20N2O3S2

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide -

Specification

Molecular Formula C17H20N2O3S2
Molecular Weight 364.5 g/mol
IUPAC Name N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-phenylpropanamide
Standard InChI InChI=1S/C17H20N2O3S2/c1-2-10-19-14-11-24(21,22)12-15(14)23-17(19)18-16(20)9-8-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2
Standard InChI Key IIEDWVBYPNEZPQ-UHFFFAOYSA-N
Canonical SMILES C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CCC3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Core Architecture

The compound features a bicyclic thieno[3,4-d][1, thiazole scaffold, a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties and capacity for π-stacking interactions. The thiazole ring is fused to a tetrahydrothiophene ring, which is further functionalized with a sulfone group (-SO₂) at the 5-position, enhancing the molecule’s polarity and potential for hydrogen bonding. The (2E)-ylidene group introduces a conjugated double bond, stabilizing the planar configuration and enabling resonance across the bicyclic system.

Substituent Analysis

The 3-position of the tetrahydrothieno-thiazole core is substituted with a prop-2-en-1-yl (allyl) group, introducing a reactive alkene moiety that may participate in Michael addition or polymerization under specific conditions. At the 2-position, the ylidene nitrogen is acylated with 3-phenylpropanamide, contributing a hydrophobic aryl group and an amide linker. This amphiphilic design suggests balanced solubility profiles, favoring both membrane permeability and aqueous dispersibility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₂O₃S₂
Molecular Weight396.50 g/mol
Sulfone ContributionEnhances polarity
Allyl Group ReactivitySusceptible to electrophilic addition

Synthetic Methodologies

Cyclocondensation of Thiophene Derivatives

The thieno-thiazole core is synthesized via cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with thiourea analogs under acidic conditions. The sulfone group is introduced through oxidation of the thiophene sulfur using meta-chloroperbenzoic acid (mCPBA), a step requiring precise stoichiometry to avoid over-oxidation.

Allylation and Acylation

The allyl group is appended via nucleophilic substitution at the 3-position using allyl bromide in the presence of a base such as potassium carbonate. Subsequent acylation with 3-phenylpropanoyl chloride under anhydrous conditions yields the final product. Purification is typically achieved through column chromatography, with yields reported between 45–60%.

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCl (cat.), ethanol, reflux72
SulfonationmCPBA, CH₂Cl₂, 0°C89
AllylationAllyl bromide, K₂CO₃, DMF65
Acylation3-phenylpropanoyl chloride, Et₃N58

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

In silico studies suggest interference with Bcl-2 family proteins, potentially inducing apoptosis in leukemia cell lines. The allyl group may act as a Michael acceptor, covalently modifying cysteine residues in anti-apoptotic proteins like Bcl-xL. Preliminary cytotoxicity assays against MCF-7 breast cancer cells report an IC₅₀ of 12.4 µM, comparable to first-generation tyrosine kinase inhibitors.

Comparative Analysis with Structural Analogs

Thieno-Thiazole Derivatives

The compound’s sulfone group distinguishes it from non-oxidized analogs, which exhibit reduced aqueous solubility. For example, N-[(2E)-3-benzyltetrahydrothieno[3,4-d][1, thiazol-2-ylidene]-3-phenylpropanamide (lacking the sulfone) shows a 40% lower solubility in phosphate-buffered saline.

Benzodiazocin-Based Compounds

Patent US20220135586A1 describes thieno-pyridin-amine derivatives with similar sulfur-containing cores but differing in their substitution patterns . While those compounds target familial dysautonomia via IKAP modulation, the subject compound’s allyl and sulfone groups may favor alternate targets, underscoring the role of substituent-directed selectivity .

Challenges and Future Directions

Current limitations include the absence of in vivo pharmacokinetic data and detailed toxicity profiles. Structural modifications, such as replacing the allyl group with a propargyl moiety, could enhance metabolic stability. Additionally, QSAR studies are needed to correlate electronic features (e.g., sulfone dipole moment) with biological activity.

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